molecular formula C21H20FN3O2 B4525185 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4525185
M. Wt: 365.4 g/mol
InChI Key: RELARQOAQRCZGE-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone derivative class, characterized by a pyridazinone core fused with a 2-fluorophenyl group and an acetamide moiety linked to a 4-(propan-2-yl)phenyl substituent. Its molecular formula is C₂₂H₂₁FN₃O₂, with a molecular weight of 378.42 g/mol. The structural features include:

  • Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms and a ketone group at position 4.
  • 2-Fluorophenyl substitution: A fluorine atom at the ortho position of the phenyl ring attached to the pyridazinone core.

The fluorine atom and isopropyl group are critical for modulating electronic properties, metabolic stability, and target interactions, making this compound a candidate for anti-inflammatory, antimicrobial, and enzyme-inhibitory applications .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14(2)15-7-9-16(10-8-15)23-20(26)13-25-21(27)12-11-19(24-25)17-5-3-4-6-18(17)22/h3-12,14H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELARQOAQRCZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Acetamide Formation: The final step involves the acylation of the pyridazinone intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations from Comparisons:

Substituent Effects on Bioactivity :

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance binding affinity to targets like enzymes or receptors, while chlorine’s larger size may improve steric interactions but reduce metabolic stability .
  • Methoxy Groups : Methoxy substituents (e.g., in ’s compound) increase solubility but may lead to faster hepatic clearance due to demethylation pathways .

Compounds with heterocyclic substituents (e.g., indole in ) exhibit enhanced antitumor activity due to π-π stacking interactions with DNA or enzymes .

Core Pyridazinone Modifications: Halogenated Aromatics: 2-Fluorophenyl in the target compound offers a balance between electronic effects and steric hindrance, whereas 4-chlorophenyl () may prioritize potency over selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

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